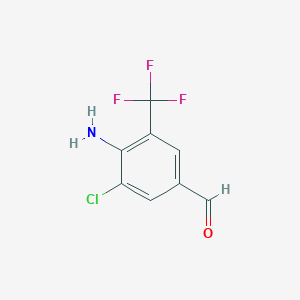

4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde

Overview

Description

“4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde” is a chemical compound that is used for research and development . It is a derivative of benzaldehyde .

Molecular Structure Analysis

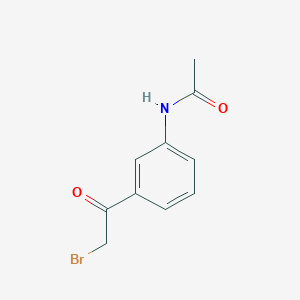

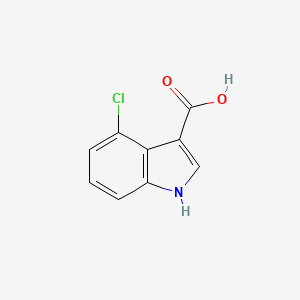

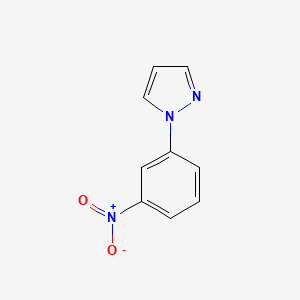

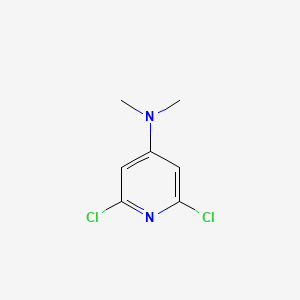

The molecular structure of “4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde” consists of a benzene ring with an amino group (-NH2), a chloro group (-Cl), and a trifluoromethyl group (-CF3) attached to it .Chemical Reactions Analysis

While specific chemical reactions involving “4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde” are not available, benzaldehyde derivatives are known to undergo various reactions. For example, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Scientific Research Applications

Synthesis and Functionalization

- Research has shown that derivatives of trifluoromethyl)pyridines, closely related to 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde, have been effectively used in the synthesis and functionalization of various compounds, demonstrating their versatility in chemical reactions (Cottet et al., 2004).

Antioxidant Activity

- A study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, synthesized using a reaction involving similar compounds, indicated significant in vitro antioxidant activities. This highlights the potential of these compounds in developing antioxidants (Yüksek et al., 2015).

Structural and Spectral Analysis

- Compounds involving 4-amino-benzaldehyde derivatives have been analyzed for their structural and spectral properties, contributing to the understanding of their physical and chemical characteristics (Li et al., 2014).

Antimicrobial and Anticancer Evaluation

- A series of synthesized compounds, including those derived from benzaldehyde, showed potential antimicrobial and anticancer properties. This suggests the possible application of 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde derivatives in medicinal chemistry (Sigroha et al., 2012).

Synthesis of Epoxy-amides

- Research involving reactions with benzaldehyde derivatives has led to the highly stereoselective synthesis of epoxy-amides, indicating their potential in complex chemical synthesis (Fernández et al., 1990).

Synthesis of Heterocyclic Compounds

- Studies demonstrate the effective use of related compounds in the one-pot synthesis of heterocyclic beta-Chlorovinyl Aldehydes, highlighting the compound's role in creating complex molecular structures (Majo et al., 1996).

Schiff Base Compounds and Biological Activity

- Research has been conducted on the synthesis and characterization of new Schiff base compounds derived from 4-amino benzoic acid, exploring their biological activity against various bacterial strains (Radi et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, “4-Chloro-3-(trifluoromethyl)benzonitrile”, indicates that it is considered hazardous. It is toxic in contact with skin, causes skin and eye irritation, and is harmful if swallowed or inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name |

4-amino-3-chloro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-2-4(3-14)1-5(7(6)13)8(10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASKDXYOOLBEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515393 | |

| Record name | 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde | |

CAS RN |

95656-51-2 | |

| Record name | 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)